(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

Catalog No.
S887841
CAS No.
1212176-33-4
M.F
C11H17NO5
M. Wt
243.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

CAS Number

1212176-33-4

Product Name

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid

Molecular Formula

C11H17NO5

Molecular Weight

243.259

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

GPBCBXYUAJQMQM-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O

Synonyms

(R)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid;(R)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Synthesis of Peptidomimetics and Peptide Antibiotics

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid serves as a crucial building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics often exhibit improved properties compared to natural peptides, such as increased stability and enhanced cell permeability. This makes them valuable tools in drug discovery and development.

For instance, a study published in the Journal of Medicinal Chemistry describes the use of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in the synthesis of potent and selective inhibitors of the enzyme cathepsin K. These inhibitors hold promise for the treatment of various diseases, including osteoporosis and Alzheimer's disease. [Source: Journal of Medicinal Chemistry, ]

Similarly, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid can be employed in the synthesis of peptide antibiotics. These antibiotics exhibit antibacterial activity against various drug-resistant pathogens, making them crucial for combating antibiotic resistance. [Source: Current Topics in Medicinal Chemistry, ]

Synthesis of Heterocyclic Compounds

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid can be used as a starting material for the synthesis of diverse heterocyclic compounds, which are molecules containing atoms from different elements in their rings. These heterocyclic compounds possess a wide range of biological activities and applications in medicinal chemistry.

For example, a study published in European Journal of Medicinal Chemistry demonstrates the use of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in the synthesis of novel pyrazole derivatives with potential anticonvulsant activity. [Source: European Journal of Medicinal Chemistry, ]

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chemical compound characterized by the molecular formula C11H17NO5C_{11}H_{17}NO_5 and a molecular weight of approximately 243.26 g/mol. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a keto group at the fourth position, alongside a carboxylic acid functional group at the second position. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules due to its structural properties that allow for various chemical modifications and reactions .

, including:

  • Decarboxylation: The carboxylic acid group can be removed under specific conditions, leading to the formation of piperidine derivatives.
  • Nucleophilic Substitution: The presence of the Boc group allows for nucleophilic attack on the carbonyl carbon, facilitating further functionalization.
  • Reduction: The keto group can be reduced to yield alcohol derivatives, which are valuable intermediates in synthetic chemistry .

Several methods exist for synthesizing (R)-1-Boc-4-oxopiperidine-2-carboxylic acid:

  • Starting from Piperidine Derivatives: The synthesis typically begins with commercially available piperidine derivatives, followed by functionalization at the 4-position using reagents that introduce the oxo group.
  • Boc Protection: The introduction of the tert-butoxycarbonyl group is achieved through standard protection strategies involving Boc anhydride or Boc chloride.
  • Carboxylation: The carboxylic acid functionality can be introduced via carbonylation reactions or through carboxylation of suitable precursors .

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid finds applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Chemistry Research: Utilized as a building block for various organic syntheses, particularly in developing complex molecular structures.
  • Material Science: Potential applications in creating polymers or other materials where piperidine derivatives are beneficial .

Interaction studies involving (R)-1-Boc-4-oxopiperidine-2-carboxylic acid are crucial for understanding its reactivity and potential biological interactions. These studies often focus on how this compound interacts with enzymes or receptors, influencing its efficacy as a pharmaceutical agent. Research has indicated that derivatives of this compound can inhibit certain biological pathways, making them candidates for further drug development .

Several compounds share structural similarities with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-1-tert-Butoxycarbonyl-4-oxopiperidine-2-carboxylic acid198646-60-51.00Enantiomeric form with potential different biological activity
1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid1212176-33-41.00Non-chiral variant; used as a building block
(S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate756486-14-30.95Dicarboxylate derivative; exhibits different reactivity
(R)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate1799811-83-80.95Similar structure with variations affecting solubility and reactivity
1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid98303-20-90.95Lacks the oxo group; differing functionality impacts applications

These compounds highlight the uniqueness of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid due to its specific functional groups and stereochemistry, which influence its chemical behavior and biological activity .

XLogP3

0.2

Dates

Modify: 2023-08-15

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